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molecular formula C16H18N2O2 B8534272 2-[Benzyl(2-hydroxyethyl)amino]benzamide CAS No. 14359-74-1

2-[Benzyl(2-hydroxyethyl)amino]benzamide

Cat. No. B8534272
M. Wt: 270.33 g/mol
InChI Key: VHKVQMGQJCHKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04205173

Procedure details

o-Benzylaminobenzamide (62 g) was added to a cold solution of 85 ml ethylene oxide in 500 ml acetic acid, the mixture stirred 22 hours at room temperature and concentrated on the rotovap to remove 250 ml acetic acid. The remainder was made alkaline with 10% NaOH and the solid filtered washed with water and recrystallized from 300 ml ethyl acetate to give 48.5 g. product, m. 133-7.
Name
o-Benzylaminobenzamide
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([NH2:13])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:18]1[O:20][CH2:19]1>C(O)(=O)C>[CH2:1]([N:8]([CH2:18][CH2:19][OH:20])[C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([NH2:13])=[O:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
o-Benzylaminobenzamide
Quantity
62 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=C(C(=O)N)C=CC=C1
Name
Quantity
85 mL
Type
reactant
Smiles
C1CO1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred 22 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotovap
CUSTOM
Type
CUSTOM
Details
to remove 250 ml acetic acid
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from 300 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give 48.5 g

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
Smiles
C(C1=CC=CC=C1)N(C1=C(C(=O)N)C=CC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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